molecular formula C11H6ClN7O B5763980 N-(4-chlorophenyl)[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine

N-(4-chlorophenyl)[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine

Cat. No. B5763980
M. Wt: 287.66 g/mol
InChI Key: PHBXGADURDMFOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine, also known as ODQ, is a potent and selective inhibitor of soluble guanylate cyclase (sGC). It has been widely used in scientific research to investigate the role of sGC in various physiological and pathological processes.

Mechanism of Action

N-(4-chlorophenyl)[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine inhibits sGC by binding to the heme moiety of the enzyme, thereby preventing the conversion of GTP to cGMP. This leads to a decrease in the levels of cGMP, which is a key signaling molecule involved in various physiological processes, such as smooth muscle relaxation, platelet aggregation, and neurotransmission.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine has been shown to have a wide range of biochemical and physiological effects, depending on the specific biological system being studied. For example, it has been shown to inhibit platelet aggregation, induce vasodilation, and reduce inflammation in various animal models. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-chlorophenyl)[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine is its high potency and selectivity for sGC, which allows for precise modulation of the cGMP signaling pathway. However, its use can be limited by its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research involving N-(4-chlorophenyl)[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine, including:
1. Investigating the role of sGC in the pathogenesis of various diseases, such as cancer, diabetes, and Alzheimer's disease.
2. Developing new drugs that target the sGC pathway, either by modifying N-(4-chlorophenyl)[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine or by identifying new compounds that can bind to sGC.
3. Studying the interactions between N-(4-chlorophenyl)[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine and other signaling pathways, such as the nitric oxide pathway and the cyclic AMP pathway.
4. Developing new methods for delivering N-(4-chlorophenyl)[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine to specific tissues or cells, such as using nanoparticles or targeted drug delivery systems.
In conclusion, N-(4-chlorophenyl)[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine is a potent and selective inhibitor of sGC that has been widely used in scientific research to investigate the role of cGMP signaling in various physiological and pathological processes. Its high potency and selectivity make it a valuable tool for studying the sGC pathway, but its use can be limited by its low solubility in aqueous solutions. There are several future directions for research involving N-(4-chlorophenyl)[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine, including developing new drugs that target the sGC pathway and studying its interactions with other signaling pathways.

Synthesis Methods

N-(4-chlorophenyl)[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine can be synthesized through a multi-step process involving the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form 4-chlorophenylhydrazine acetoacetate, which is then reacted with triethyl orthoformate and hydroxylamine hydrochloride to form the oxadiazole ring. The resulting compound is then reacted with 3-amino-1,2,4-triazole and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form N-(4-chlorophenyl)[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine.

Scientific Research Applications

N-(4-chlorophenyl)[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine has been extensively used in scientific research to investigate the role of sGC in various physiological and pathological processes, such as cardiovascular diseases, pulmonary hypertension, inflammation, and neurodegenerative diseases. It has also been used to study the mechanism of action of other drugs that target the sGC pathway.

properties

IUPAC Name

N-(4-chlorophenyl)-4-oxa-1,3,5,7,10,11-hexazatricyclo[7.3.0.02,6]dodeca-2,5,7,9,11-pentaen-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN7O/c12-6-1-3-7(4-2-6)14-8-10-16-13-5-19(10)11-9(15-8)17-20-18-11/h1-5H,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBXGADURDMFOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC3=NON=C3N4C2=NN=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5659591

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